molecular formula C11H7NO5S B2716693 1,1,3-Trioxo-2-(prop-2-yn-1-yl)-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid CAS No. 1156750-55-8

1,1,3-Trioxo-2-(prop-2-yn-1-yl)-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid

Cat. No.: B2716693
CAS No.: 1156750-55-8
M. Wt: 265.24
InChI Key: UJCCBADZUGEOLM-UHFFFAOYSA-N
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Description

This compound is a benzothiazole derivative featuring a trioxo (1,1,3-trioxo) functional group and a prop-2-yn-1-yl (propargyl) substituent at the 2-position. The trioxo groups induce strong electron-withdrawing effects, enhancing the acidity of the carboxylic acid moiety at the 6-position . The planar benzothiazole core facilitates π-stacking interactions, which are advantageous in catalytic systems and metal-ion complexation . Its propargyl group enables unique reactivity, such as participation in click chemistry (e.g., azide-alkyne cycloaddition), making it valuable in pharmaceutical and materials science applications .

Properties

IUPAC Name

1,1,3-trioxo-2-prop-2-ynyl-1,2-benzothiazole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO5S/c1-2-5-12-10(13)8-4-3-7(11(14)15)6-9(8)18(12,16)17/h1,3-4,6H,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJCCBADZUGEOLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C(=O)C2=C(S1(=O)=O)C=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,3-Trioxo-2-(prop-2-yn-1-yl)-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole core, followed by the introduction of the trioxo and propynyl groups. Key steps include:

    Formation of Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Trioxo Group: The trioxo group can be introduced via oxidation reactions using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Addition of Propynyl Group: The propynyl group is typically added through alkylation reactions using propargyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,1,3-Trioxo-2-(prop-2-yn-1-yl)-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the trioxo group to hydroxyl groups or other reduced forms.

    Substitution: The propynyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases for Substitution: Potassium carbonate, sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1,1,3-Trioxo-2-(prop-2-yn-1-yl)-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 1,1,3-Trioxo-2-(prop-2-yn-1-yl)-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid exerts its effects involves interactions with various molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and replication.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The primary distinction among benzothiazole-trioxo-carboxylic acid derivatives lies in the substituent at the 2-position. Key analogs include:

Compound Name Substituent Electronic Effect Key Reactivity Features
Target Compound Prop-2-yn-1-yl (propargyl) Strong electron-withdrawing (C≡C) Click chemistry compatibility, enhanced acidity, π-stacking interactions
1,1,3-Trioxo-2-(propan-2-yl)-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid Propan-2-yl (isopropyl) Electron-donating (alkyl) Reduced acidity, steric hindrance, limited π-stacking
1,1,3-Trioxo-2-(oxolan-2-ylmethyl)-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid Oxolan-2-ylmethyl (tetrahydrofurfuryl) Moderate electron-withdrawing (ether) Improved solubility in polar solvents, potential for hydrogen bonding
2-(2-Methoxyethyl)-1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazole-6-carboxylic acid 2-Methoxyethyl Mixed (ether + alkyl) Balanced electron effects, hydrogen-bonding capacity, lactam-like reactivity

Key Observations :

  • Acidity : The target compound’s propargyl group maximizes acidity due to its strong electron-withdrawing nature, surpassing analogs with isopropyl (electron-donating) or methoxyethyl (mixed) groups .
  • Reactivity : The propargyl group enables click chemistry, absent in other analogs. In contrast, the oxolan-2-ylmethyl substituent may undergo ring-opening reactions, while the methoxyethyl group participates in ether cleavage .

Solubility and Molecular Interactions

  • Target Compound : Moderate solubility in organic solvents due to the hydrophobic propargyl group; π-stacking enhances solid-state stability .
  • Oxolan-2-ylmethyl Analog : Increased polarity from the ether ring improves aqueous solubility, advantageous for biological applications .
  • Methoxyethyl Analog : Enhanced hydrogen-bonding capacity from the ether oxygen supports interactions in polar media .

Biological Activity

1,1,3-Trioxo-2-(prop-2-yn-1-yl)-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid is a compound that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular structure of this compound features a benzothiazole core with a propynyl substituent and multiple functional groups contributing to its reactivity and biological activity.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC12H9N3O4S
Molecular Weight273.28 g/mol
SolubilitySoluble in organic solvents

Antibacterial Activity

Research indicates that benzothiazole derivatives exhibit significant antibacterial properties. A study by Taubert et al. (2002) highlighted the effectiveness of various benzothiazolone derivatives against Gram-positive and Gram-negative bacteria. Specifically, compounds with similar structures to 1,1,3-trioxo derivatives demonstrated inhibition of bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways.

Case Study:
A comparative analysis of 1,1,3-trioxo derivatives showed that substituents like the propynyl group enhance antibacterial potency. In vitro testing revealed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

Antifungal Activity

The antifungal properties of benzothiazole derivatives have also been documented. Studies suggest that these compounds can inhibit fungal growth by targeting ergosterol biosynthesis or disrupting cell membrane integrity.

Research Findings:
In a study focusing on antifungal activity against Candida species, derivatives similar to 1,1,3-trioxo exhibited MIC values ranging from 16 to 64 µg/mL. The mechanism of action is believed to involve the inhibition of key enzymes in the fungal sterol biosynthesis pathway.

Anticancer Activity

Recent investigations have explored the anticancer potential of benzothiazole derivatives. These compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
A study conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that treatment with 1,1,3-trioxo resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM. Mechanistic studies indicated that this compound activates caspase pathways leading to apoptosis.

The proposed mechanism by which 1,1,3-trioxo exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis and fungal ergosterol production.
  • Cell Signaling Modulation: It has been suggested that the compound can interfere with cellular signaling pathways related to apoptosis and proliferation in cancer cells.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with benzothiazole precursors. Key steps include:

  • Cyclization : Use of acidic catalysts (e.g., BF₃·Et₂O) for ring closure, as seen in analogous benzothiazole carboxylate syntheses .
  • Functionalization : Introduction of the prop-2-yn-1-yl group via nucleophilic substitution or click chemistry, leveraging protocols from triazole-containing benzothiazole derivatives .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) for isolating the carboxylic acid form .
    Optimization : Monitor reaction progress via TLC and adjust temperature (50–80°C) and stoichiometry (1:1.2 molar ratio for alkyne introduction) to improve yields (typically 60–75%) .

Basic: Which analytical techniques are critical for structural confirmation of this compound?

  • X-ray crystallography : Resolves bond angles and stereochemistry, particularly for the trioxo and dihydrobenzothiazole moieties .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm the propynyl group (δ ~2.5 ppm for ≡C-H; δ ~75 ppm for sp-hybridized carbons) and carboxylic acid proton (δ ~12–13 ppm) .
  • IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch), 2100 cm⁻¹ (C≡C stretch), and 2500–3300 cm⁻¹ (broad O-H stretch) validate functional groups .

Advanced: How does the prop-2-yn-1-yl substituent influence biological activity compared to other benzothiazole derivatives?

The alkyne group enhances:

  • Electrophilicity : Facilitates covalent interactions with cysteine residues in target proteins, as observed in mitochondrial apoptosis induction in related benzothiazoles .
  • Metabolic stability : The triple bond reduces oxidative degradation compared to alkyl or aryl substituents, extending half-life in vitro .
  • Structure-activity relationship (SAR) : Compared to methyl or phenyl analogs, the propynyl group improves IC₅₀ values in hepatocellular carcinoma models by 2–3 fold .

Advanced: How can researchers address contradictions in cytotoxicity data across cell lines?

  • Standardized assays : Use identical cell culture conditions (e.g., serum concentration, passage number) and viability assays (MTT vs. ATP luminescence) to minimize variability .
  • Mechanistic profiling : Compare apoptosis markers (e.g., caspase-3 activation, cytochrome c release) across resistant vs. sensitive lines to identify pathway-specific discrepancies .
  • Solubility controls : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts .

Advanced: What experimental designs elucidate mitochondrial apoptosis pathway involvement?

  • Mitochondrial membrane potential (ΔΨm) : Use JC-1 dye to detect depolarization via flow cytometry .
  • Western blotting : Quantify pro-apoptotic proteins (Bax, Bak) and anti-apoptotic proteins (Bcl-2) in treated vs. untreated cells .
  • Knockdown studies : siRNA targeting APAF-1 or caspase-9 can confirm pathway dependency .

Advanced: What are common synthetic challenges for this compound, and how are they resolved?

  • Low yields in cyclization : Optimize catalyst loading (e.g., 10 mol% BF₃·Et₂O) and reaction time (12–24 hr) .
  • Impurity from alkyne dimerization : Use inert atmosphere (N₂/Ar) and copper(I) catalysts to suppress Glaser coupling .
  • Acid instability : Protect the carboxylic acid group as a methyl ester during synthesis, followed by hydrolysis .

Advanced: How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

  • Molecular docking : Predict binding affinity to targets like Bcl-2 or tubulin using AutoDock Vina with crystal structures from the PDB .
  • ADMET prediction : Use SwissADME or pkCSM to estimate logP (target ~2.5), solubility (≥50 μM), and CYP450 inhibition risks .

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